Unmatched Diagnostic Specificity for Differentiating C21OHD from PORD in Newborn Screening
11β-Hydroxyandrosterone demonstrates exclusive diagnostic utility for differentiating classic 21-hydroxylase deficiency (C21OHD) from P450 oxidoreductase deficiency (PORD) in infants, a task that other androgen metabolites fail to achieve [1]. In a clinical study of Japanese infants (0-180 days old), among the metabolites of dehydroepiandrosterone (DHEA), androstenedione (AD4), and 11β-hydroxyandrostenedione (11OHAD4), only 11β-hydroxyandrosterone (a metabolite of 11OHAD4) showed no overlap in urinary concentrations between C21OHD and PORD patient groups . At a defined cutoff threshold of 0.35 mg/g creatinine, 11β-hydroxyandrosterone completely distinguished the two conditions, a critical differentiator that its precursor and alternative pathway metabolites cannot provide .
| Evidence Dimension | Differential diagnostic specificity for C21OHD vs. PORD |
|---|---|
| Target Compound Data | At a cutoff of 0.35 mg/g creatinine, urinary 11β-hydroxyandrosterone shows no overlap between C21OHD and PORD patient groups |
| Comparator Or Baseline | Metabolites of DHEA and androstenedione (AD4) show overlap between C21OHD and PORD patient groups |
| Quantified Difference | Exclusive discrimination; 11β-hydroxyandrosterone is the only metabolite among those tested that does not overlap between the two patient cohorts |
| Conditions | GC-MS analysis of urine from Japanese infants aged 0-180 days (n=29 C21OHD, n=9 PORD, n=67 transient hyper 17α-hydroxyprogesteronemia, n=1341 controls) |
Why This Matters
For researchers developing newborn screening assays or investigating adrenal disorders, this specificity makes 11β-hydroxyandrosterone an indispensable analytical standard and biomarker, as alternative 11-oxyandrogens or canonical androgens would yield ambiguous results.
- [1] Koyama Y, et al. Two-step biochemical differential diagnosis of classic 21-hydroxylase deficiency and cytochrome P450 oxidoreductase deficiency in Japanese infants by GC-MS measurement of urinary pregnanetriolone/ tetrahydroxycortisone ratio and 11β-hydroxyandrosterone. Clin Chem. 2012;58(4):741-7. View Source
